4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine
Description
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 108831-68-1, C₈H₇ClN₂S, MW: 198.67 g/mol) is a sulfur-containing heterocyclic compound with a fused thienopyrimidine core. It is characterized by a chlorine atom at position 4, methyl groups at positions 5 and 6, and a reactive pyrimidine ring system. Its XLogP3 value of 3.3 indicates significant lipophilicity, favoring membrane permeability . This compound serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and advanced materials due to its versatile reactivity, particularly at the 4-chloro position, which undergoes nucleophilic substitution or cross-coupling reactions .
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H11ClN2S/c1-5-6(2)15-11-8(5)9(12)13-10(14-11)7-3-4-7/h7H,3-4H2,1-2H3 |
InChI Key |
AAJJENAIGDMOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3CC3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 2-amino-4-chloro-5,6-dimethylthiophene | Formamide, heat | 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | Cyclization forms fused thienopyrimidine ring |
| 2 | Chlorination | 5,6-dimethylthieno[2,3-d]pyrimidine | Phosphorus oxychloride (POCl3) or PCl5 | 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | Activation of 4-position with chlorine |
| 3 | Cyclopropylation | 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | Cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide) | This compound | Nucleophilic substitution or addition at 2-position |
Detailed Reaction Conditions and Mechanistic Insights
Cyclization : The initial formation of the thienopyrimidine ring system is achieved by heating 2-amino-4-chloro-5,6-dimethylthiophene with formamide. This promotes ring closure through nucleophilic attack and dehydration, forming the fused heterocyclic core.
Chlorination : The 4-position chlorine is introduced by treatment with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5), which converts the corresponding 4-oxo or 4-hydroxy precursor into the 4-chloro derivative. This step is typically carried out under reflux conditions with careful temperature control to avoid decomposition.
Cyclopropylation : The cyclopropyl group is introduced via nucleophilic substitution or addition using cyclopropyl organometallic reagents such as cyclopropylmagnesium bromide (Grignard reagent). The reaction is performed under inert atmosphere (nitrogen or argon) at low temperatures to prevent side reactions. The nucleophile attacks the electrophilic center at the 2-position of the pyrimidine ring, displacing a suitable leaving group or adding across a double bond.
Industrial Synthesis Considerations
Scale-up involves optimization of reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time to maximize yield and purity.
Purification is commonly achieved by recrystallization or chromatographic techniques to remove impurities and side products.
The process is designed to minimize hazardous reagents and byproducts, ensuring safety and environmental compliance.
Comparative Data Table of Key Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Role in Synthesis |
|---|---|---|---|---|
| 5,6-Dimethylthieno[2,3-d]pyrimidine | C10H10N2S | ~190.26 | Methyl groups, fused thienopyrimidine core | Starting material for chlorination |
| 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | C10H9ClN2S | ~226.65 | Chlorine at 4-position | Intermediate for cyclopropylation |
| This compound | C11H11ClN2S | 238.74 | Chlorine, cyclopropyl, methyl groups | Final target compound |
Research Findings and Optimization Notes
The chlorination step using POCl3 is critical for activating the 4-position and must be carefully controlled to prevent over-chlorination or decomposition.
Cyclopropylation efficiency depends on the purity and reactivity of the cyclopropyl organometallic reagent; freshly prepared Grignard reagents improve yields.
Reaction atmosphere (inert gas) and temperature control during cyclopropylation reduce side reactions such as ring opening of the cyclopropyl group.
Yields for the overall synthesis typically range from moderate to high (50–80%), depending on reaction optimization.
Analytical techniques such as NMR, mass spectrometry, and HPLC are employed to confirm structure and purity at each step.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C4
The chlorine atom at position 4 is highly reactive toward nucleophilic substitution, enabling derivatization for drug discovery. Key reactions include:
Amine Substitutions
The compound undergoes nucleophilic displacement with primary and secondary amines under mild conditions. For example:
-
Reaction with aliphatic amines (e.g., azetidine, pyrrolidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 4-amino derivatives .
-
Benzylamines and small cyclic amines enhance solubility and pharmacokinetic properties in resulting analogues .
Alkoxy and Thioether Formation
Methanol or ethanethiol in the presence of NaH replaces chlorine to generate 4-methoxy or 4-thioether derivatives, respectively . These modifications improve metabolic stability in drug candidates .
Cyclopropane Ring Functionalization
The cyclopropyl group influences steric and electronic properties but exhibits limited direct reactivity. Indirect strategies include:
-
Radical Additions : Under UV light, cyclopropane rings may undergo strain-driven radical reactions, though this is not explicitly documented for this compound.
-
Ring-Opening : Strong acids (e.g., H2SO4) or transition-metal catalysts (e.g., Rh) could theoretically cleave the cyclopropane ring, but such transformations remain unexplored for this substrate.
Electrophilic Substitution on the Thieno Ring
The sulfur atom in the thieno ring directs electrophilic substitution, though literature reports are sparse. Potential reactions include:
-
Halogenation : Bromine or iodine in acetic acid could replace methyl groups at C5/C6, but yields and regioselectivity require validation .
-
Sulfonation : Fuming sulfuric acid may introduce sulfonic acid groups, enhancing water solubility for biological testing.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings for advanced derivatization:
Suzuki-Miyaura Coupling
The 4-chloro group can be replaced with aryl/heteroaryl boronic acids using Pd catalysts (e.g., Pd(PPh3)4) to form biaryl systems. For example:
-
Coupling with 4-fluorophenylboronic acid yields analogues with enhanced COX-2 inhibition (IC50 = 23.8 μM) .
Buchwald-Hartwig Amination
Palladium-mediated coupling with aryl halides introduces complex amines at C4, enabling access to polycyclic drug candidates .
Stability and Reaction Optimization
Scientific Research Applications
4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
Position 4 Modifications: The 4-chloro group in the parent compound enables further functionalization. For example, substitution with anilino (NHPh) or hydrazono groups enhances anti-inflammatory and antimicrobial activities . Chlorine at position 4 is critical for reactivity in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
Position 2 Modifications: Analogs with 2-mercapto (-SH) or 2-thiophene substituents show improved binding to biological targets. The 2-mercapto derivatives exhibit COX-2 inhibition (IC₅₀: 0.8–2.1 µM) .
For example, 5,6-dimethyl derivatives demonstrate enhanced oral bioavailability in preclinical models .
Key Steps:
- Chlorination : Thionyl chloride (SOCl₂) is widely used to introduce chlorine at position 4 .
- Nucleophilic Substitution : Sodium hydrosulfide (NaSH) replaces chlorine with -SH for 2-mercapto derivatives .
- Hydrazonation : Hydrazine hydrate reacts with carbonyl compounds to form hydrazones, enhancing antimicrobial activity .
Biological Activity
4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound recognized for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H11ClN2S
- Molecular Weight : 238.74 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound features a thieno[2,3-d]pyrimidine core, characterized by a fused ring system containing nitrogen and sulfur atoms. The presence of the cyclopropyl group contributes unique steric and electronic properties that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClN2S |
| Molecular Weight | 238.74 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H11ClN2S/c1-5-6(2)15-11... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways. For instance, it has been suggested that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways . The unique structural features of this compound may enhance its efficacy as a lead compound in cancer drug development.
Other Pharmacological Activities
Additionally, compounds with similar structures have been reported to exhibit anti-inflammatory and analgesic activities. For instance, derivatives targeting p38 MAPK have shown promise in treating autoimmune disorders . These findings suggest that this compound could possess similar therapeutic applications.
Case Studies and Research Findings
- Antitumor Activity Study : A study involving the synthesis of new derivatives based on thieno[2,3-d]pyrimidine demonstrated enhanced antitumor activity compared to their precursors. The derivatives were tested in vivo on tumor-bearing mice and showed significant reduction in tumor size with minimal toxicity to normal tissues .
- Enzyme Inhibition : Research focusing on enzyme inhibition revealed that compounds structurally related to this compound effectively inhibited specific metabolic enzymes linked to cancer progression .
Q & A
Q. What are the standard synthetic routes for preparing 4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine?
Methodological Answer: The synthesis typically involves:
Core Formation : Cyclization of 2-amino-4,5-dimethylthiophene-3-carbonitrile with formic acid to yield 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one .
Chlorination : Treatment with thionyl chloride (SOCl₂) at 90°C for 2 hours to introduce the 4-chloro group .
Substitution : Reacting the chlorinated intermediate with cyclopropane derivatives (e.g., via nucleophilic aromatic substitution) to install the 2-cyclopropyl group.
- Key Optimization : Use polar aprotic solvents (DMF or 1,4-dioxane) and controlled stoichiometry (1:1 molar ratio of chloropyrimidine to cyclopropane nucleophile) to minimize side reactions .
Q. Table 1: Comparison of Chlorination Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thionyl Chloride | Reflux at 90°C for 2 hours | 63.88 | |
| Lawesson’s Reagent | Reflux in 1,4-dioxane for 6 hours | 70–95 |
Q. How is the chlorination step optimized to avoid over-chlorination or degradation?
Methodological Answer:
- Temperature Control : Maintain reflux at 90°C to prevent thermal decomposition of the thieno[2,3-d]pyrimidine core .
- Stoichiometry : Use a 1.2:1 molar ratio of SOCl₂ to pyrimidinone to ensure complete conversion without excess reagent .
- Workup : Quench with ice-water to stabilize the product and recrystallize from ethanol or acetonitrile for purification .
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₂ClN₃S: 253.04) .
- HPLC-PDA : Monitor purity (>95%) and detect trace impurities from side reactions .
Advanced Research Questions
Q. How does the 2-cyclopropyl group influence biological activity compared to other substituents?
Methodological Answer:
- Steric Effects : The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism at the 2-position .
- Kinase Selectivity : Bulky substituents like cyclopropyl improve selectivity for kinases (e.g., LIMK1, CHK1) by occupying hydrophobic pockets .
- Case Study : Replacement of amide linkers with ether moieties (e.g., in CNS-targeting analogs) retained potency (EC₅₀ = 600 nM for M4PAMs) but reduced metabolic clearance .
Q. Table 2: Impact of Substituents on Pharmacokinetics
| Substituent | Metabolic Clearance (CLhep, mL/min/kg) | CNS Penetration (Kp) | Reference |
|---|---|---|---|
| 2-Cyclopropyl | 20 (Human), 68 (Rat) | 1.2–1.5 | |
| 2-Methyl | 45 (Human), 85 (Rat) | 0.8–1.0 |
Q. How can contradictory antimicrobial activity data be resolved across derivatives?
Methodological Answer:
- Structural-Activity Analysis : Compare MIC values against S. aureus and E. coli for derivatives with varying 2-position substituents. For example:
- Experimental Design : Standardize testing protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability .
Q. What strategies address metabolic instability of the 5,6-dimethylthieno[2,3-d]pyrimidine core?
Methodological Answer:
- Metabolite Identification (MetID) : Incubate with rat/human hepatic microsomes to identify major pathways:
- Rat : Hydroxylation at 5,6-dimethyl groups .
- Human : Thiophene sulfur oxidation .
- Structural Modifications :
- Ring Constraint : Fuse the 5,6-dimethyl groups into a cyclohexene ring to block hydroxylation .
- Deuterium Exchange : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation .
Q. How is CNS penetration optimized for neurotherapeutic applications?
Methodological Answer:
- LogP Optimization : Target logP = 2–3 via substituent tuning (e.g., cyclopropyl improves lipophilicity vs. polar groups like hydrazine) .
- P-glycoprotein (P-gp) Efflux Avoidance : Use analogs with molecular weight <450 Da and hydrogen bond donors ≤2 .
- In Vivo Validation : Measure brain-to-plasma ratios (Kp,uu) in rodent models; ideal Kp,uu >0.3 indicates sufficient CNS exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
